molecular formula C11H12N4 B1482143 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2097944-98-2

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No.: B1482143
CAS No.: 2097944-98-2
M. Wt: 200.24 g/mol
InChI Key: WODRITCBEZHQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a nitrogen-containing heterocyclic compound featuring a cyclobutylmethyl substituent at the 1-position and a cyano group at the 7-position of the imidazo[1,2-b]pyrazole core. The cyclobutylmethyl group introduces steric bulk and moderate lipophilicity, which may influence solubility, metabolic stability, and target interactions compared to other substituents .

Properties

IUPAC Name

1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c12-6-10-7-13-15-5-4-14(11(10)15)8-9-2-1-3-9/h4-5,7,9H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODRITCBEZHQIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN3C2=C(C=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with 4-carboxyethyl-5-amino-pyrazoles as key intermediates.
  • These intermediates undergo dehydration with concentrated sulfuric acid to yield ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates.
  • Hydrolysis of the carboxyethyl function leads to the corresponding carboxylic acids.
  • Conversion of carboxylic acids to acyl chlorides using thionyl chloride (SOCl₂) facilitates further amide formation.

Nitrile Group Introduction

  • The carbonitrile group at position 7 is often introduced via condensation reactions involving malononitrile derivatives or related cyano-containing reagents.
  • Microwave-assisted synthesis has been reported to enhance reaction efficiency and yield, particularly in the formation of 5-aminopyrazole-4-carbonitrile intermediates.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes and Yields
Dehydration of 4-carboxyethyl-5-amino-pyrazoles Concentrated H₂SO₄, room temperature to mild heating Efficient formation of imidazo[1,2-b]pyrazole core
Hydrolysis of ethyl esters Aqueous base or acid hydrolysis Converts esters to carboxylic acids
Conversion to acyl chlorides SOCl₂, reflux Facilitates amide bond formation
Amide formation with cyclobutylmethylamine Reaction in dichloromethane (DCM) or DMF, room temp or microwave-assisted heating Yields vary; microwave heating improves yields for some derivatives
Nitrile introduction via GBB-3CR (Groebke–Blackburn–Bienaymé reaction) Microwave irradiation (80 °C, 10-15 min), ethanol solvent, catalytic TFA Overall yields ~65% for related imidazo[1,2-b]pyrazole carbonitriles

Microwave-Assisted Synthesis

Microwave irradiation has been demonstrated as an effective method to improve reaction rates and yields in the synthesis of imidazo[1,2-b]pyrazole derivatives, including those bearing nitrile groups. Key advantages include:

  • Shortened reaction times (minutes versus hours).
  • Enhanced conversion rates.
  • Cleaner reaction profiles with fewer side products.

For example, the cyclocondensation of ethoxymethylene malononitrile with hydrazine under microwave conditions yields 5-aminopyrazole-4-carbonitrile intermediates efficiently, which are crucial for subsequent transformations.

Research Findings and Challenges

  • The low reactivity of certain carboxylic acid intermediates necessitates alternative activation methods such as acyl chloride formation or use of coupling reagents like diphenylphosphoryl azide (DPPA) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • The sequence of reagent addition and solvent choice critically influence the reaction outcome, especially in multi-component reactions like the GBB-3CR.
  • The cyclobutylmethyl substituent introduces steric and electronic factors that may affect reaction kinetics and yields, requiring optimization of conditions.

Summary Table of Preparation Methods

Preparation Stage Method/Technique Key Reagents/Conditions Yield/Comments
Pyrazole intermediate synthesis Condensation of β-diketones with hydrazines Hydrazine sulfate, p-toluene sulfonic acid catalyst High yields, variable stereoisomers
Imidazo ring formation Dehydration of 4-carboxyethyl-5-amino-pyrazoles Concentrated H₂SO₄ Efficient cyclization
Carboxylic acid activation Conversion to acyl chlorides SOCl₂, reflux Facilitates amide bond formation
Amide formation with cyclobutylmethylamine Nucleophilic substitution DCM or DMF solvent, microwave heating optional Acceptable yields, microwave improves
Nitrile group introduction GBB-3CR or condensation with malononitrile derivatives Microwave irradiation, TFA catalyst, EtOH Moderate to good yields (~65%)
Selective functionalization Br/Mg-exchange, magnesiation/zincation TMP-bases, electrophiles Enables regioselective substitution

Chemical Reactions Analysis

Types of Reactions

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carbonitrile group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

Pharmacological Potential

The imidazo[1,2-b]pyrazole scaffold, including 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, has been evaluated for its potential as a therapeutic agent. Studies have shown that derivatives of this compound exhibit inhibitory effects on various kinases, which are critical in cancer pathways and inflammatory responses.

  • Kinase Inhibition : Research indicates that compounds with the imidazo[1,2-b]pyrazole structure can inhibit adaptor-associated kinase 1 (AAK1), which plays a role in endocytosis and synaptic vesicle recycling. This inhibition could lead to therapeutic strategies for neurological disorders and cancer treatments .

Chemical Synthesis

The compound serves as a versatile building block in synthetic chemistry. Its unique structure allows for selective functionalization, enabling the development of new derivatives with enhanced biological activities.

  • Functionalization Techniques : The selective functionalization of the imidazo[1,2-b]pyrazole scaffold has been explored using methods like Br/Mg-exchange and regioselective magnesiations. These techniques facilitate the synthesis of new compounds with potential applications as push-pull dyes or as analogs of existing drugs .

Several studies have reported on the biological activity of imidazo[1,2-b]pyrazole derivatives in inhibiting reactive oxygen species (ROS) production and modulating inflammatory pathways.

  • Inhibition Profiles : For instance, certain derivatives have shown IC50 values around 70 µM for ROS production inhibition, indicating their potential use in treating oxidative stress-related diseases .

Case Studies

StudyApplicationKey Findings
Anti-inflammatoryDemonstrated significant inhibition of ROS production and selective p38MAPK phosphorylation.
Drug DesignFunctionalization led to improved solubility and bioavailability compared to traditional indole-based drugs.
Cancer ResearchAAK1 inhibitors derived from the imidazo[1,2-b]pyrazole scaffold showed promise in preclinical models.

Mechanism of Action

The mechanism of action of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways . The exact pathways and molecular targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The imidazo[1,2-b]pyrazole-7-carbonitrile scaffold is highly versatile, with modifications at the 1- and 3-positions significantly altering properties. Key analogs include:

Compound Name Substituent at 1-position Key Features
1-(Cyclobutylmethyl)-1H-...-7-carbonitrile (Target) Cyclobutylmethyl Moderate steric bulk, potential for enhanced metabolic stability
6-Cyclobutyl-1-methyl-1H-...-7-carbonitrile Methyl Lower molecular weight (200.24 g/mol), simpler synthesis
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-...-7-CN (2-(Trimethylsilyl)ethoxy)methyl Hydrolytically sensitive protecting group, used in intermediates
ZINC13142972 Oxolan-2-yl (sugar-like substituent) Demonstrated activity against bacterial targets (glpX, DIP1084)
3-(5-Cyano-2-fluorophenyl)-1-...-7-carbonitrile Fluorophenyl at 3-position Increased lipophilicity, potential for π-π interactions in binding

Key Observations :

  • Cyclobutylmethyl vs.
  • Trimethylsilyl-Protected Analogs : These derivatives (e.g., compounds 7b, 10b) are intermediates in synthesis, with the (2-(trimethylsilyl)ethoxy)methyl (SEM) group enabling regioselective functionalization .

Physicochemical Properties

Available data for analogs suggest trends:

  • Melting Points : Derivatives like 3-allyl-1-SEM-7-carbonitrile exhibit melting points of 149.7–150.9°C, indicative of crystalline stability . Cyclobutylmethyl-substituted compounds may have higher melting points due to rigid cyclobutane geometry.
  • Molecular Weight and Solubility : The target compound (estimated MW ~215 g/mol) is heavier than methyl-substituted analogs (MW 200.24 g/mol) but lighter than SEM-protected derivatives (e.g., 10i: MW ~370 g/mol). Increased lipophilicity from cyclobutylmethyl may reduce aqueous solubility .

Biological Activity

1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a novel heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole family, known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. The unique structural features of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile may enhance its interaction with biological targets, making it a subject of ongoing research.

Structural Characteristics

The compound features a imidazo[1,2-b]pyrazole core with a cyclobutylmethyl substituent. This specific arrangement is believed to influence its biological activity by improving binding affinity to various targets while potentially enhancing pharmacokinetic properties compared to other similar compounds.

Synthesis Methods

The synthesis of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile typically involves cyclization reactions of appropriate precursors. A common synthetic route includes the reaction of cyclobutylmethylamine with an imidazo[1,2-b]pyrazole derivative under controlled conditions. Multi-step processes are often employed to optimize yield and purity, frequently utilizing automated reactors for industrial applications.

Pharmacological Properties

Research indicates that derivatives of pyrazole exhibit a broad spectrum of biological activities. The following table summarizes key pharmacological effects associated with 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile and related compounds:

Biological Activity Description
AnticancerExhibits cytotoxic effects on various cancer cell lines.
Anti-inflammatoryInhibits inflammatory pathways and reduces cytokine release.
AntimicrobialDemonstrates activity against several bacterial strains.
AntioxidantInhibits reactive oxygen species (ROS) production in cells.

Case Studies

Recent studies have explored the biological activity of pyrazole derivatives, highlighting their potential therapeutic applications:

  • Anticancer Activity : A study demonstrated that imidazo[1,2-b]pyrazole derivatives induce apoptosis in cancer cells through differentiation-coupled mechanisms, particularly in acute myeloid leukemia models .
  • Anti-inflammatory Effects : Research showed that certain pyrazole compounds can inhibit the movement of neutrophils towards inflamed tissues by blocking chemotactic signals, with IC50 values in the nanomolar range .
  • Antioxidant Properties : Investigations into the antioxidant activity of pyrazole derivatives revealed their ability to mitigate oxidative stress by reducing ROS levels in stimulated human neutrophils .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective derivatives of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile. Key findings include:

  • Compounds with specific substituents at positions 3 and 4 on the aromatic ring show enhanced biological activity.
  • The presence of a free amino group at position 5 is essential for blocking ROS production.
  • Structural modifications involving cyclobutyl groups may improve binding affinity and reduce toxicity compared to other pyrazole derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via electrophilic substitution using reagents like tosyl cyanide, as demonstrated in analogous imidazo[1,2-b]pyrazole systems. Key steps include:

  • Substrate Preparation : Start with a brominated precursor (e.g., 7-bromo-6-aryl derivatives) to facilitate cyanide introduction .
  • Electrophilic Cyanidation : Use tosyl cyanide (2.6 equiv) at 25°C for 2 hours to achieve ~77% yield.
  • Purification : Employ column chromatography (silica gel, iHex/EtOAc = 4:1 with 5% NEt3) followed by HPLC to isolate the product .
    • Optimization : Vary temperature, solvent polarity, and catalyst loading. Statistical methods like Design of Experiments (DoE) can systematically identify optimal conditions by testing variables such as reaction time and stoichiometry .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks based on analogous imidazo[1,2-b]pyrazole derivatives. For example, the cyclobutylmethyl group’s protons typically resonate at δ 2.0–3.0 ppm, while the nitrile carbon appears at ~115 ppm in 13C NMR .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with an accuracy of <5 ppm error .
  • X-ray Crystallography : Resolve ambiguous NMR signals by determining the crystal structure, though this requires high-purity samples.

Q. What purification challenges arise during synthesis, and how can they be addressed?

  • Methodological Answer :

  • Challenge : Polar byproducts (e.g., unreacted cyanide reagents) may co-elute with the product.
  • Solutions :
  • Use Celite filtration to remove insoluble impurities before chromatography .
  • Optimize solvent gradients (e.g., NEt3 as an additive in mobile phases) to improve resolution .
  • Consider recrystallization if HPLC yields low-purity fractions.

Advanced Research Questions

Q. How can computational methods be integrated with experimental data to predict or enhance the synthesis of this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for cyanide introduction .
  • Machine Learning : Train models on existing reaction datasets (e.g., substituent effects on yield) to predict optimal conditions. ICReDD’s approach combines computational screening with experimental validation, reducing trial-and-error cycles by 40–60% .
  • Example : Simulate the steric effects of the cyclobutylmethyl group on regioselectivity to guide electrophile selection.

Q. What strategies are recommended for resolving contradictions in reaction yield data across different synthetic protocols?

  • Methodological Answer :

  • Root-Cause Analysis :

Compare solvent systems (polar vs. nonpolar) and their impact on intermediate stability.

Verify catalyst compatibility (e.g., metal-free vs. transition-metal-mediated routes).

  • Statistical Validation : Apply DoE to isolate variables (e.g., temperature, stoichiometry) and identify confounding factors .
  • Case Study : Inconsistent yields from tosyl cyanide vs. CuCN reactions may stem from competing side reactions; kinetic studies (e.g., in situ IR monitoring) can clarify mechanisms .

Q. How does the cyclobutylmethyl substituent influence the compound’s reactivity and physicochemical properties?

  • Methodological Answer :

  • Reactivity : The bulky cyclobutylmethyl group may hinder nucleophilic attack at the C7 position, necessitating elevated temperatures or Lewis acid catalysts (e.g., ZnCl2) .
  • Physicochemical Properties :
  • LogP : Predict using software like ChemAxon; the cyclobutyl group increases hydrophobicity compared to methyl analogs.
  • Thermal Stability : Perform TGA/DSC to assess decomposition thresholds, critical for storage and handling.

Q. What advanced methodologies can improve the scalability of this compound’s synthesis for research applications?

  • Methodological Answer :

  • Flow Chemistry : Enhance reproducibility by controlling residence time and mixing efficiency, reducing batch-to-batch variability.
  • Membrane Technologies : Explore solvent-resistant nanofiltration (SRNF) for continuous purification, replacing column chromatography .
  • Case Study : Pilot-scale reactors with real-time analytics (e.g., PAT tools) can monitor cyanide incorporation efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Reactant of Route 2
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.